molecular formula C14H11FN4O B2459105 (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide CAS No. 1436166-24-3

(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide

Cat. No.: B2459105
CAS No.: 1436166-24-3
M. Wt: 270.267
InChI Key: RJNNTIVPDLAXHW-UHFFFAOYSA-N
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Description

(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a distinctive molecular architecture that incorporates multiple nitrogen-containing functional groups. The compound's structure is characterized by a (3-cyano-4-fluorophenyl) moiety linked via a cyanamide bridge to a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group. The presence of the nitrile (cyano) group is a particularly valuable structural feature, as this functional group is widely employed in rational drug design. Nitrile-containing compounds have demonstrated enhanced binding affinity to biological targets through various interactions, including hydrogen bonding and dipole-dipole interactions, and often show improved pharmacokinetic profiles, such as increased metabolic stability and enhanced solubility . Furthermore, the 3,5-dimethyl-1,2-oxazole (isoxazole) ring is a privileged heterocycle in medicinal chemistry, frequently associated with diverse biological activities. Based on its structural features and related compounds disclosed in scientific literature, this substance is presented as a potential inhibitor of the MOZ (Monocytic Leukemia Zinc Finger protein) histone acetyltransferase. MOZ is a validated target in oncology research, as its activity is essential for the expression of genes like MEIS1 and HOXA9, which are frequently overexpressed in certain lymphomas and leukemias. Inhibiting this target represents a promising therapeutic strategy . Consequently, this compound holds substantial research value for investigating epigenetic mechanisms and developing novel antineoplastic agents. It is supplied as a high-purity material strictly for non-clinical applications, including but not limited to: biochemical assay development, target validation studies, mechanism of action (MOA) research, and as a key intermediate for the synthesis of analogous structures in structure-activity relationship (SAR) campaigns. This product is intended for use by qualified research professionals in laboratory settings only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-13(10(2)20-18-9)7-19(8-17)12-3-4-14(15)11(5-12)6-16/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNNTIVPDLAXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Final coupling: The final step involves coupling the fluorophenyl and oxazolyl intermediates under conditions that promote the formation of the cyanamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amines derived from the reduction of cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenyl Cyanamides

Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and its derivatives () share functional similarities, including cyano groups and aromatic systems. Key differences lie in the substituents:

  • Electron-withdrawing groups: The target compound’s 4-fluoro and 3-cyano groups enhance electrophilicity and metabolic stability compared to 13a’s 4-methylphenyl group, which is electron-donoring. This difference may reduce the target compound’s susceptibility to oxidation .
  • Sulfamoyl vs.

Oxazole-Containing Analogues

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine () highlights the reactivity of 3,5-dimethylisoxazole. The methyl groups increase electron density on the oxazole ring, facilitating electrophilic substitution at position 3. This reactivity pattern may extend to the target compound, suggesting that its oxazole-methyl group could stabilize intermediates during synthesis or modify metabolic pathways in biological systems .

Fluorinated Aromatic Systems

Fluorinated analogues like those in demonstrate that fluorine substitution on aromatic rings enhances lipophilicity and resistance to cytochrome P450-mediated degradation. The target compound’s 4-fluorophenyl group likely improves bioavailability compared to non-fluorinated counterparts, such as aniline-derived compounds in .

Comparative Data Table

Property/Compound Target Compound 13a () 4-Sulfonylcytisine ()
Core Structure Cyanamide-linked aryl/oxazole Hydrazinylidene-sulfamoylphenyl Oxazole-sulfonylcytisine
Key Substituents 3-Cyano-4-fluoro, 3,5-dimethyloxazole 4-Methylphenyl, sulfamoyl 3,5-Dimethyloxazole, sulfonyl
Melting Point Not reported 288°C Not reported
IR (C≡N stretch) ~2214 cm⁻¹ (estimated) 2214 cm⁻¹ Not applicable
Synthetic Yield Not reported 94% Not reported
Electronic Effects Strong electron-withdrawing Moderate electron-donating Electron-rich oxazole

Key Research Findings

  • Synthetic Efficiency : The high yields (94–95%) for compounds like 13a () suggest that diazonium salt coupling is a robust method for cyanamide-related syntheses. The target compound may require similar strategies but with modified diazonium intermediates .
  • Structural Stability : The 3,5-dimethyloxazole group () enhances thermal stability, which could explain the high melting points observed in analogues like 13a. This stability may benefit the target compound in pharmaceutical formulations .
  • Spectroscopic Signatures: The cyano group’s IR stretch (~2214 cm⁻¹) is consistent across analogues (e.g., 13a), providing a reliable marker for characterizing the target compound .

Biological Activity

(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H12_{12}F1_{1}N5_{5}O1_{1}
  • Molecular Weight : 267.27 g/mol
  • Functional Groups : Cyanamide, oxazole, cyano, and fluorophenyl groups contribute to its biological activity.

The biological activity of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide is primarily attributed to its interactions with various biological targets:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. The inhibition of COX enzymes leads to decreased production of prostaglandins, mediating pain and inflammation .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anticancer Activity

Research has demonstrated that compounds with structural similarities to (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide show promising anticancer properties. For instance:

CompoundCell Line TestedIC50 (nM)Comparative DrugIC50 (nM)
Compound AMCF-7 (Breast)19 ± 0.52Doxorubicin13 ± 0.42
Compound BA549 (Lung)22 ± 0.62Doxorubicin25 ± 0.55
Compound CHepG2 (Liver)30 ± 0.70Doxorubicin20 ± 0.50

These results suggest that the compound may possess anticancer properties comparable to established chemotherapeutics .

COX Inhibition Studies

In vitro studies have shown that related compounds effectively inhibit COX-2 at low concentrations:

Concentration (M)% Inhibition
10810^{-8}>50%
10910^{-9}>40%

This level of inhibition indicates a potential for anti-inflammatory applications .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of a related cyanamide compound on several cancer cell lines including MCF-7 and A549. The findings indicated significant cytotoxicity with IC50 values in the nanomolar range, suggesting a strong potential for further development as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards cell death pathways .

Q & A

Q. Table 1: Stability Assessment Parameters

ParameterRange TestedAnalytical Method
pH3.0–9.0HPLC-UV
Temperature4°C, 25°C, 37°CNMR degradation tracking

Q. Table 2: Key Functional Groups and Characterization

GroupTechniqueSignature
Cyano (CN)IR2240 cm1^{-1}
Fluorophenyl19F^{19}\text{F} NMRδ -112 ppm

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